molecular formula C5H7FN2 B8495706 4-Fluoropyrrolidine-2-carbonitrile

4-Fluoropyrrolidine-2-carbonitrile

カタログ番号: B8495706
分子量: 114.12 g/mol
InChIキー: HHFUFGKACHWIAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoropyrrolidine-2-carbonitrile is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial chiral building block for the synthesis of potent inhibitors for serine proteases. Its primary research value lies in the development of therapeutics for type 2 diabetes and targeted cancer diagnostics and therapies. Researchers utilize this scaffold to design dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents that work by enhancing the incretin system to regulate blood glucose levels . The this compound structure, particularly the (2S,4S) stereoisomer, is a key pharmacophore that contributes to high inhibitory activity and selectivity . More recently, this compound has gained prominence in oncology research as a pharmacophore for developing Fibroblast Activation Protein (FAP) inhibitors . FAP is overexpressed on cancer-associated fibroblasts, and inhibitors based on this scaffold are used to create radiopharmaceuticals for cancer imaging (e.g., PET/CT) and targeted therapy . The incorporation of fluorine can modulate the compound's physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

特性

分子式

C5H7FN2

分子量

114.12 g/mol

IUPAC名

4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2

InChIキー

HHFUFGKACHWIAV-UHFFFAOYSA-N

正規SMILES

C1C(CNC1C#N)F

製品の起源

United States

科学的研究の応用

Research Findings

Recent studies have synthesized various derivatives of 4-fluoropyrrolidine-2-carbonitrile, demonstrating significant DPP-4 inhibitory activity. For instance, a compound identified as 17a exhibited an IC50 value of 0.017 μM, indicating potent inhibition against DPP-4 . Additionally, the selectivity of this compound was notable, with a selective ratio against DPP-8 and DPP-9 being 1324 and 1164, respectively .

Fibroblast Activation Protein Inhibitors

The compound has also been explored as a scaffold for developing inhibitors targeting fibroblast activation protein (FAP), which is overexpressed in various cancers. The use of this compound in radioligands for positron emission tomography (PET) imaging has shown promising results.

Case Studies

A recent study synthesized gallium-68 labeled tracers incorporating this compound, demonstrating rapid tumor uptake and clearance characteristics suitable for cancer imaging . The tracer [68Ga]Ga-SB03045 exhibited comparable tumor uptake to existing standards, indicating its potential utility in clinical settings .

Quantitative Structure-Activity Relationship (QSAR)

The structure-activity relationship studies have provided insights into the modifications that enhance the efficacy of 4-fluoropyrrolidine derivatives. A QSAR model developed for this compound yielded a correlation coefficient R=0.912R=0.912, suggesting a strong predictive capability for biological activity based on structural variations .

Data Summary Table

Application AreaCompound TypeKey FindingsReference
Diabetes TreatmentDipeptidyl Peptidase-4 InhibitorIC50 = 0.017 μM; High selectivity against DPP-8/DPP-9
Cancer ImagingFAP InhibitorComparable tumor uptake to FAPI-04; rapid clearance
QSAR ModelingStructure Activity RelationshipsR=0.912R=0.912; predictive model developed

類似化合物との比較

Structural and Pharmacokinetic Comparisons

Key Compounds for Comparison

[68Ga]Ga-FAPI-04 : Contains a (2S)-4,4-difluoropyrrolidine-2-carbonitrile moiety.

[68Ga]Ga-SB03045 : Features (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.

[68Ga]Ga-SB03058 : Utilizes a (4R)-thiazolidine-4-carbonitrile group.

Structural Differences
  • Fluorination Pattern : FAPI-04 has a 4,4-difluoro substitution, while SB03045 retains only the 4S-fluoro group. SB03058 replaces the pyrrolidine ring with a thiazolidine ring .
  • Stereochemistry: The (4S)-fluoro configuration in SB03045 stabilizes an endo-puckered ring conformation, enhancing FAP binding affinity.
Hydrophilicity (LogD7.4)
Compound LogD7.4 Value
[68Ga]Ga-FAPI-04 -1.92 ± 0.35
[68Ga]Ga-SB03045 -2.81 ± 0.05
[68Ga]Ga-SB03058 -2.49 ± 0.28

SB03045 and SB03058 are more hydrophilic than FAPI-04, influencing faster renal clearance and reduced background uptake .

In Vitro and In Vivo Performance

FAP Inhibition (IC50 Values)
Compound IC50 (nM)
natGa-FAPI-04 4.11 ± 1.42
natGa-SB03045 1.59 ± 0.45
natGa-SB03058 0.68 ± 0.09

SB03058 exhibits the highest in vitro potency, likely due to the thiazolidine ring enhancing enzyme interaction. However, SB03045 maintains comparable affinity to FAPI-04 despite mono-fluorination .

Tumor Uptake (%ID/g)
Compound Tumor Uptake (%ID/g)
[68Ga]Ga-FAPI-04 11.90 ± 2.17
[68Ga]Ga-SB03045 11.80 ± 2.35
[68Ga]Ga-SB03058 7.93 ± 1.33

Despite superior in vitro potency, SB03058 shows lower tumor uptake, attributed to its higher hydrophilicity and rapid clearance. SB03045 matches FAPI-04 in tumor uptake, validating its structural optimization .

Specificity and Biodistribution

  • Bone Uptake : Co-injection of SB03045 with excess FAPI-04 reduced bone uptake by 97%, confirming FAP-specific targeting .
  • Organ Retention : SB03045’s rapid renal clearance minimizes liver and lung accumulation, improving tumor-to-background ratios compared to FAPI-04 .

Comparison with DPP-4 Inhibitors

4-Fluoropyrrolidine-2-carbonitrile derivatives also serve as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. For example:

  • Compound 17a: A pyrrolidine-2-carbonitrile derivative with DPP-4 IC50 = 0.41 nM, demonstrating 5-fold higher affinity than non-fluorinated analogs .
  • Structural Advantage : The 4-fluoro group enhances metabolic stability and binding pocket interactions in both FAP and DPP-4 inhibitors .

準備方法

Multi-Step Transformations via N-Protection and Fluorination

Early synthetic routes for 4-fluoropyrrolidine-2-carbonitrile relied on sequential protection, dehydration, and fluorination steps. As outlined in Scheme 2 of patent WO2010081014A1, the process began with N-protection of pyrrolidine derivatives (compound A) using tert-butoxycarbonyl (Boc) groups. Subsequent steps included:

  • Hydroxylation and ammonium carbonate treatment to form intermediate N.

  • Dehydration with trifluoroacetic anhydride (TFAA) and pyridine to introduce a nitrile group.

  • Fluorination with diethylaminosulfur trifluoride (DAST) at the 4-position.

  • Deprotection to yield the final product.

This method required six to eight steps, with an overall yield of 40–50% due to intermediate purification challenges and stereochemical losses. The use of DAST, while effective for fluorination, introduced safety concerns due to its moisture sensitivity and exothermic reactivity.

Limitations of Early Methodologies

The conventional approach faced criticism for its low atom economy and reliance on hazardous reagents. For example, DAST-mediated fluorination necessitated anhydrous conditions and specialized equipment, increasing production costs. Additionally, protecting group strategies (e.g., Boc, Fmoc) complicated scalability, as each step demanded precise stoichiometry and chromatography for isolation.

Innovative Stereospecific Fluorination Approaches

Direct Double Fluorination of 4-Hydroxypyrrolidine-2-Carboxylic Acid

A breakthrough methodology, disclosed in WO2010081014A1, bypassed multiple protection-deprotection cycles by starting with 4-hydroxypyrrolidine-2-carboxylic acid. The streamlined process (Scheme 4) involved:

  • Fluorination : Treating the hydroxyl group with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®) in dichloromethane at 0°C, achieving >95% conversion to 4-fluoropyrrolidine-2-carbonyl fluoride.

  • Dehydration : Using phosphoryl chloride (POCl₃) and imidazole to convert the carbonyl fluoride to the nitrile.

  • Deprotection : Removing temporary protecting groups (e.g., Fmoc) with diethylamine, yielding this compound in three steps.

This method reduced reaction steps by 50%, improved stereochemical fidelity (ee >99%), and elevated overall yields to 75–80%.

Solvent and Catalyst Optimization

Critical to the improved yield was the choice of solvent and fluorinating agent. Dichloromethane provided optimal solubility for Fluolead®, while imidazole acted as both a base and catalyst during dehydration. The exclusion of water-sensitive reagents (e.g., DAST) enhanced safety and reproducibility.

Comparative Analysis of Methodologies

ParameterConventional MethodImproved Method
Steps 6–83
Overall Yield 40–50%75–80%
Stereopurity (ee) 90–95%>99%
Key Reagents DAST, TFAA, BocFluolead®, POCl₃
Purification Column ChromatographyCrystallization

The improved method’s superiority lies in its elimination of redundant protection steps and hazardous reagents. Crystallization-based purification replaced chromatography, enabling kilogram-scale production with minimal waste.

Experimental Data and Yield Optimization

Case Study: Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile Hydrochloride

A representative experiment from WO2010081014A1 illustrates the protocol:

  • Fluorination : 5.10 g (14.4 mmol) of N-Fmoc-trans-4-hydroxy-L-proline was treated with Fluolead® (9.03 g, 36.1 mmol) in dichloromethane at 0°C for 20 minutes, followed by 60 hours at room temperature.

  • Dehydration : The intermediate was reacted with POCl₃ (1.2 eq) and imidazole (2 eq) in dichloromethane, yielding this compound.

  • Deprotection : Treatment with diethylamine in dichloromethane/isopropanol (1:1) afforded the free base, which was converted to hydrochloride salt using HCl/ether (98% yield).

Solvent and Temperature Effects

  • Dichloromethane : Optimal for fluorination due to low nucleophilicity and high solubility of Fluolead®.

  • Isopropanol : Facilitated hydrochloride salt formation via antisolvent crystallization.

  • Temperature : Fluorination at 0°C minimized side reactions, while room-temperature stirring ensured complete conversion .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-fluoropyrrolidine-2-carbonitrile derivatives, and how are they characterized?

Answer:
The synthesis typically involves multi-step routes, including cyclization, fluorination, and nitrile group introduction. For example, Ji et al. (2014) designed derivatives via nucleophilic substitution and catalytic hydrogenation, followed by purification using column chromatography . Characterization employs:

  • NMR spectroscopy (1H/13C) to confirm stereochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weights (e.g., derivatives in showed <2 ppm error between calculated and observed values) .
  • HPLC for purity assessment (>95% purity is typical).

Advanced: How can researchers optimize the DPP-4 inhibitory activity of this compound derivatives?

Answer:
Key strategies include:

  • Stereochemical Control : The (2S,4S) configuration enhances binding to DPP-4’s active site, as shown in derivatives with IC₅₀ values <10 nM .
  • Substituent Hybridization : Introducing aromatic moieties (e.g., thiophene or fluorophenyl groups) improves hydrophobic interactions ( reports a 5x activity boost with 4-fluorophenyl substitution) .
  • Pharmacokinetic Tuning : Adding tert-butyl carbamate (Boc) groups increases metabolic stability (e.g., PB05323 in ) .

Structural Analysis: What techniques are used to analyze the crystal structure and stability of this compound derivatives?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. For instance, reports a monoclinic crystal system (space group P21/n) with β = 97.829° and stability under 95% humidity .
  • Powder XRD : Monitors phase transitions; anhydrous forms show distinct peaks (e.g., 2θ = 12.3°, 18.7°) compared to hydrates .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for most derivatives) .

Advanced: How should discrepancies in DPP-4 inhibition data between enzymatic assays and cell-based models be addressed?

Answer:
Contradictions may arise from:

  • Assay Conditions : Enzymatic assays (e.g., fluorometric) may overestimate activity vs. cell-based models due to serum protein binding. Normalize data using % inhibition at fixed concentrations (e.g., 10 µM) .
  • Metabolic Interference : Cytochrome P450 interactions can reduce efficacy in vivo. Use liver microsome stability tests (e.g., t½ >60 min indicates suitability) .
  • Off-Target Effects : Screen against homologous enzymes (e.g., DPP-8/9) to ensure selectivity .

Advanced: What computational methods aid in designing selective this compound derivatives for DPP-4 over other proteases?

Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses. The fluoropyrrolidine core aligns with DPP-4’s S1 pocket (binding energy ≤−9 kcal/mol) .
  • QSAR Modeling : Dragon software-derived descriptors (e.g., topological polar surface area <90 Ų) correlate with high selectivity () .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., cyclopropyl groups reduce off-target binding by 2.3 kcal/mol) .

Basic: What safety and handling protocols are critical for this compound in lab settings?

Answer:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles ( ) .
  • Storage : In airtight containers under nitrogen at −20°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with 10% NaOH before incineration (per EPA guidelines) .

Advanced: How do structural modifications impact the pharmacokinetic profile of this compound derivatives?

Answer:

  • Bioavailability : Adding hydrophilic groups (e.g., hydroxyl) improves aqueous solubility (logP reduction from 2.1 to 1.3) but may reduce membrane permeability .
  • Half-Life Extension : Pegylation or prodrug strategies (e.g., tert-butyl esters in ) enhance t½ from 2h to >8h in rodent models .
  • CYP Inhibition : Fluorine atoms reduce CYP3A4 inhibition risk compared to chlorinated analogs (IC₅₀ >50 µM vs. <10 µM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。